4-phenyl-4,7-diazaspiro[2.5]octane
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Overview
Description
4-phenyl-4,7-diazaspiro[2.5]octane is a heterocyclic compound that features a spirocyclic structure with a phenyl group attached to one of the nitrogen atoms. This compound is of significant interest in the field of pharmaceutical chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-4,7-diazaspiro[2.5]octane typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-aminocyclopropane carboxylate with a phenyl-substituted amine under specific conditions to form the spirocyclic structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for higher yields and safety. The process involves multiple steps, including the protection and deprotection of functional groups, to ensure the stability of intermediates and the final product. The use of safer reagents and solvents is prioritized to minimize hazards associated with large-scale chemical reactions .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-4,7-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce any present carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols depending on the starting material .
Scientific Research Applications
4-phenyl-4,7-diazaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-phenyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The spirocyclic structure allows for unique binding interactions, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
4,7-diazaspiro[2.5]octane: Lacks the phenyl group but shares the spirocyclic core structure.
Spirocyclopropylbarbiturates: Similar spirocyclic structure with barbiturate functionality.
2-azaspiro[3.4]octane: Another spirocyclic compound with a different ring size and nitrogen placement
Uniqueness
4-phenyl-4,7-diazaspiro[2.5]octane is unique due to the presence of the phenyl group, which can enhance its biological activity and binding affinity to molecular targets. This makes it a promising candidate for further research and development in various fields.
Properties
CAS No. |
1254981-68-4 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
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